![molecular formula C22H15ClF3N3O2S B2464750 4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 1024375-85-6](/img/structure/B2464750.png)
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
The compound “4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine” is a derivative of Trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of this compound and other TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The synthesis of this compound, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Chemical and Biological Properties of 1,3-Azoles
1,3-Azoles, including thiazoles, are crucial in the synthesis of complex natural molecules and synthetic drugs. They exhibit a wide range of biological activities, including insecticidal, anti-blastic, sugar-lowering, and neurodegenerative effects. The review highlights the synthesis methods and the significant biological and chemical properties of 4-phosphorylated derivatives of 1,3-azoles, offering insights into the versatile applications of these compounds in scientific research (Abdurakhmanova et al., 2018).
Synthesis and Structural Properties of 1,3-Thiazolidin-4-ones
The study details the synthesis and spectroscopic analysis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. The high-resolution magnetic resonance spectra and ab initio calculations provide insights into the structural properties and potential applications of these compounds, including the derivative family of 1,3-thiazoles (Issac & Tierney, 1996).
Antitubercular Activity of Heteroaromatic Compounds
This review discusses the antitubercular activity of heteroaromatic compounds, including 1,3,4-oxadiazol-2-amine derivatives. The modification of isoniazid (INH) structure and subsequent evaluation of these derivatives against various strains of mycobacteria indicate their significant potential in antitubercular treatment. The synthesis, structure-activity relationships, and biological efficacy of these compounds reveal their importance in medicinal chemistry and drug design (Asif, 2014).
Review on Dopamine D2 Receptor Ligands
The review covers the significance of dopamine D2 receptor (D2R) ligands in treating neuropsychiatric disorders. It highlights the structural and functional aspects of novel D2R ligands, providing insights into their therapeutic potential and the dopaminergic pathway underlying various pathologies. This information is valuable for understanding the role of heterocyclic compounds in neuropsychiatric treatment (Jůza et al., 2022).
Biologically Significant Pyrimidine Appended Optical Sensors
This review compiles the significant developments in pyrimidine-based optical sensors, emphasizing their biological and medicinal applications. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes. The review provides a comprehensive overview of various pyrimidine-based sensors, highlighting their applications and recent literature from 2005 to 2020 (Jindal & Kaur, 2021).
Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles
The review systematically presents data on the reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents, including those of the heterocyclic series. The direction of these reactions is influenced by the structure of initial reagents and reaction conditions, leading to a wide range of compounds with potential applications in medicinal chemistry and drug development (Kamneva et al., 2018).
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylpyridine (tfmp) moiety have been used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s worth noting that tfmp derivatives have shown potent analgesic efficacy in some studies . They have been found to depress peripheral and centrally mediated pain by opioid independent systems .
Biochemical Pathways
It’s known that tfmp derivatives can affect pain pathways . They have been found to display a pain-relieving effect in the presence of naloxone, a medication used to block the effects of opioids .
Pharmacokinetics
It’s known that similar compounds have shown antibacterial activity and have been found to thwart bacterial growth .
Result of Action
Tfmp derivatives have been found to display potent analgesic efficacy, indicating that they may have a significant impact on pain signaling at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, pH levels, temperature, and other environmental conditions can affect the compound’s stability and activity . .
Future Directions
properties
IUPAC Name |
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N3O2S/c1-30-16-8-4-15(5-9-16)28-21-29-19(12-32-21)13-2-6-17(7-3-13)31-20-18(23)10-14(11-27-20)22(24,25)26/h2-12H,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIKRVIMIPKSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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